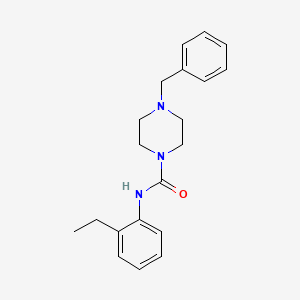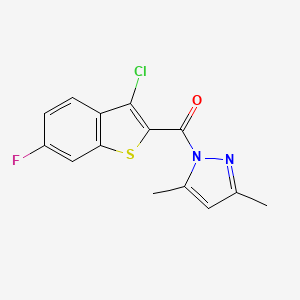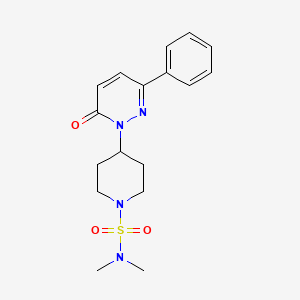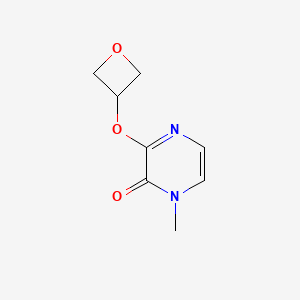
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an oxetane ring and a pyrazinone core, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxetane ring followed by the introduction of the pyrazinone moiety. Reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and coupling reactions. Industrial production methods may employ flow microreactor systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The oxetane ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic structures.
Applications De Recherche Scientifique
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism by which 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one can be compared with other heterocyclic compounds such as:
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: This compound also features a fused ring system and is used in similar applications.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and share some reactivity patterns with this compound.
Isoindolinones: These heterocyclic compounds are structurally related and are studied for their biological activities.
Propriétés
IUPAC Name |
1-methyl-3-(oxetan-3-yloxy)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-3-2-9-7(8(10)11)13-6-4-12-5-6/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUWAHKTQZKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2707711.png)
![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)
![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)
![2-[(Difluoromethyl)thio]nicotinic acid](/img/structure/B2707718.png)
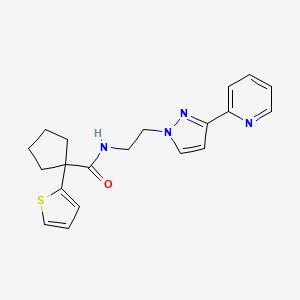
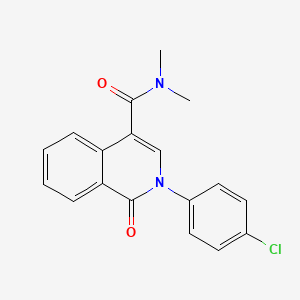
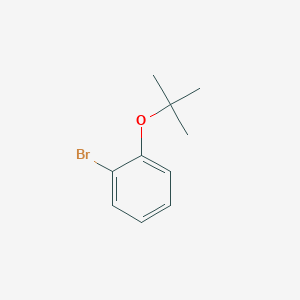
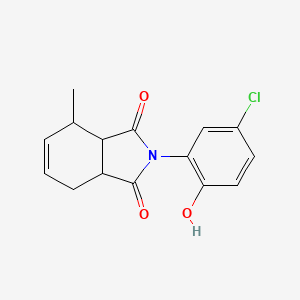
![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)
